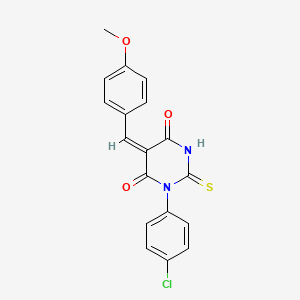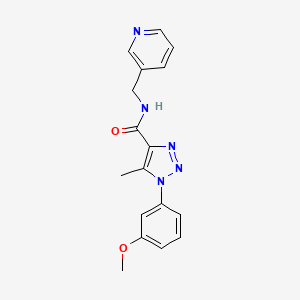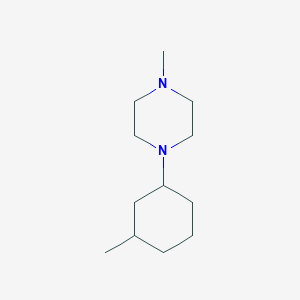![molecular formula C17H19NO2S B5164110 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological activities.
Mécanisme D'action
4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 exerts its biological effects by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating a variety of cellular processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in both systemic and pulmonary circulations, which can help to reduce blood pressure and improve blood flow. It also has anti-inflammatory effects, which can help to reduce inflammation and tissue damage in a variety of disease conditions. Additionally, 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 has been shown to have anti-platelet aggregation effects, which can help to reduce the risk of thrombosis and cardiovascular events.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 for lab experiments is its well-characterized mechanism of action and pharmacological properties. This makes it a useful tool for studying the role of sGC signaling in a variety of disease conditions. However, one limitation of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 is its relatively low potency compared to other sGC stimulators, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272. One area of interest is the development of more potent sGC stimulators with improved pharmacological properties. Another area of interest is the investigation of the therapeutic potential of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 in a variety of disease conditions, including cardiovascular diseases, pulmonary hypertension, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with 2-aminoethanethiol to form the intermediate 4-methoxy-N-(2-hydroxyethyl)benzamide. This intermediate is then reacted with 4-methylphenylthiocyanate in the presence of a base to form the final product, 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide.
Applications De Recherche Scientifique
4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been shown to have a wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-platelet aggregation effects. These properties make it a promising candidate for the treatment of cardiovascular diseases, pulmonary hypertension, and inflammatory disorders.
Propriétés
IUPAC Name |
4-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-3-9-16(10-4-13)21-12-11-18-17(19)14-5-7-15(20-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDPGDSDZDZGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)



![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)

![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)
